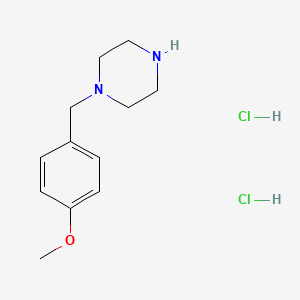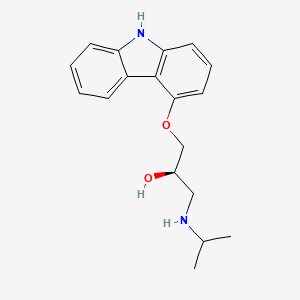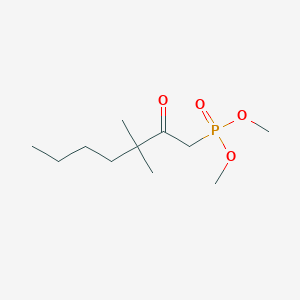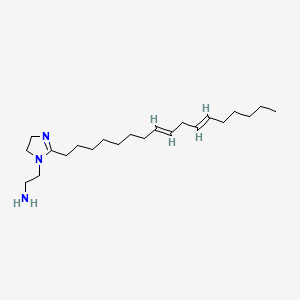
1-(4-Methoxybenzyl)piperazine dihydrochloride
Overview
Description
1-(4-Methoxybenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)piperazine dihydrochloride typically involves the reaction of 1-(4-methoxybenzyl)piperazine with hydrochloric acid. The preparation methods can be categorized into laboratory-scale synthesis and industrial production.
Laboratory-Scale Synthesis:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Microwave-Assisted Synthesis: A simplified procedure for the preparation of monosubstituted piperazine derivatives involves the use of microwave reactors, which can accelerate the reaction and improve yields.
Industrial Production:
Batch Reaction Vessel: Industrial production often employs batch reaction vessels where the reaction is carried out at controlled temperatures and pressures to ensure high yields and purity.
Flow Reactors: Continuous flow reactors are also used in industrial settings to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction:
- Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives of the compound.
Substitution:
- Substitution reactions can occur at the piperazine ring or the methoxybenzyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of various substituted derivatives .
Scientific Research Applications
1-(4-Methoxybenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals .
Biology:
- The compound is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors .
Medicine:
- As a pharmaceutical intermediate, it is used in the development of drugs for various therapeutic applications, including antipsychotics, antidepressants, and antiemetics .
Industry:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound primarily acts on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxybenzyl)piperazine dihydrochloride: This compound has a similar structure but with the methoxy group positioned at the 3-position instead of the 4-position.
1-(4-Fluorobenzyl)piperazine: This derivative has a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.
1-(4-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness:
- The presence of the methoxy group at the 4-position in 1-(4-Methoxybenzyl)piperazine dihydrochloride imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRLNPZCYJIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483171 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21868-01-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE](/img/structure/B1625950.png)

![N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine](/img/structure/B1625954.png)




![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)



